

# Introduction to Azabuperone: A Butyrophenone Neuroleptic

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## Compound of Interest

Compound Name: Azabuperone

CAS No.: 2856-81-7

Cat. No.: B1221449

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**Azabuperone** is a notable member of the butyrophenone class of pharmaceuticals, recognized primarily for its neuroleptic, sedative, and antiemetic properties.[1] As a pyridinylpiperazine derivative, its mechanism of action is rooted in its activity as a dopaminergic antagonist.[1] While it sees significant application in veterinary medicine, particularly as a tranquilizer for swine and elephants, its structural and functional characteristics offer a valuable case study for researchers and professionals in drug development and medicinal chemistry.[1] This guide provides a detailed examination of **Azabuperone's** chemical structure, molecular weight, and the analytical methodologies essential for its quantification.

## Part 1: Chemical Identity and Molecular Structure

A thorough understanding of a drug candidate begins with its fundamental chemical identity. **Azabuperone** is systematically identified through various nomenclature and registry systems, which are crucial for accurate documentation and research.

Table 1: Chemical Identifiers for **Azabuperone**

Identifier	Value	Source
IUPAC Name	1-(4-fluorophenyl)-4-(4-pyridin-2-yl)piperazin-1-yl)butan-1-one	[1]
CAS Number	1649-18-9	[1]
Molecular Formula	C <sub>19</sub> H <sub>22</sub> FN <sub>3</sub> O	[1][2]
SMILES	<chem>c1ccnc(c1)N2CCN(CCCC(=O)c3ccc(cc3)F)CC2</chem>	[2]
InChIKey	XTKDAFGWCDAMPY-UHFFFAOYSA-N	[2]

The structure of **Azabuperone** is a composite of three key moieties: a 4-fluorobutyrophenone group, a piperazine linker, and a 2-aminopyridine terminal group. This specific arrangement is central to its pharmacological activity.

Caption: 2D Chemical Structure of **Azabuperone**.

## Part 2: Physicochemical and Molecular Properties

The physicochemical properties of a drug molecule are paramount as they directly influence its absorption, distribution, metabolism, and excretion (ADME) profile. For **Azabuperone**, these properties are well-defined and have been computed through various cheminformatics platforms.

Table 2: Molecular and Physicochemical Properties of **Azabuperone**

Property	Value	Source
Molecular Weight	327.4 g/mol	[1][2]
Monoisotopic Mass	327.17469050 Da	[1]
Topological Polar Surface Area	36.4 Å <sup>2</sup>	[1]
Hydrogen Bond Donors	0	[2]
Hydrogen Bond Acceptors	4	[2]
Rotatable Bonds	5	[2]
XLogP3	3.2	[3]

These properties, particularly the calculated lipophilicity (XLogP3) and polar surface area, are critical predictors of a molecule's ability to cross biological membranes, including the blood-brain barrier, which is essential for a neuroleptic agent.

## Part 3: Experimental Protocol for Quantitative Analysis

The ability to accurately quantify a drug in biological matrices is a cornerstone of preclinical and clinical development, as well as for regulatory monitoring in veterinary applications. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for this purpose. The following protocol outlines a validated method for the determination of **Azabuperone** and its primary metabolite, azaperol, in tissue samples.[4][5]

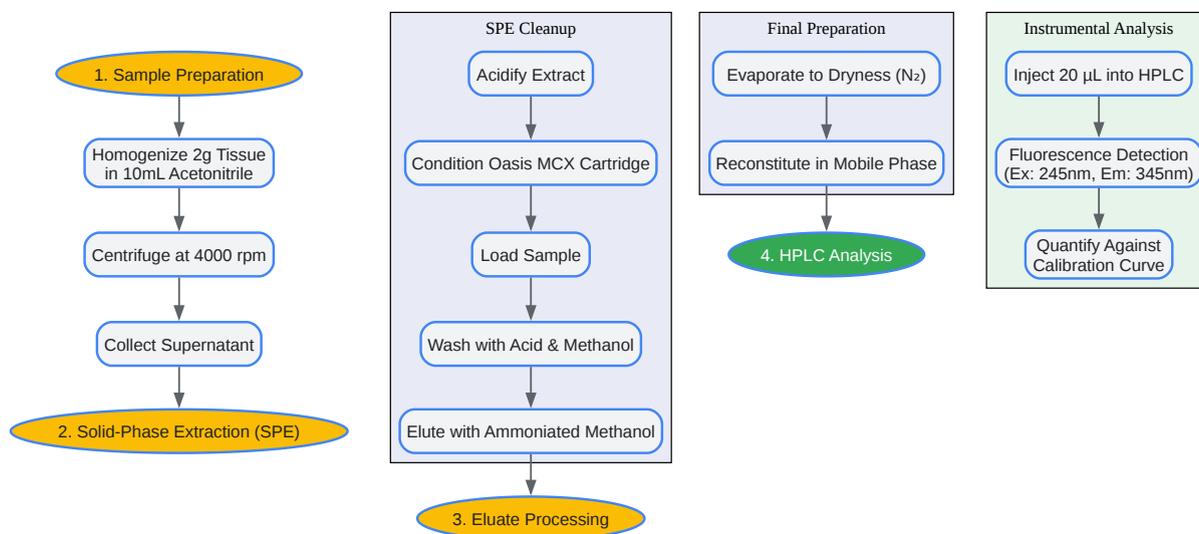
Objective: To quantify **Azabuperone** (AZN) and Azaperol (AZL) residues in animal kidney tissue using HPLC with fluorescence detection.

Methodology:

- Sample Homogenization and Extraction:
  - Rationale: To disrupt the tissue matrix and release the analytes into a solvent in which they are highly soluble. Acetonitrile is effective for both extraction and protein precipitation.

- Procedure:
  1. Weigh 2.0 g ( $\pm$  0.1 g) of homogenized kidney tissue into a 50 mL polypropylene centrifuge tube.
  2. Add 10 mL of acetonitrile.
  3. Homogenize the mixture using a high-speed probe homogenizer for 1 minute.
  4. Centrifuge the homogenate at 4000 rpm for 10 minutes at 4°C.
  5. Decant the supernatant into a clean tube.
- Solid-Phase Extraction (SPE) for Sample Cleanup:
  - Rationale: To remove interfering endogenous matrix components (lipids, proteins) and concentrate the analytes. A mixed-mode cation-exchange sorbent is used to retain the basic **Azabuperone** and Azaperol under acidic conditions.
  - Procedure:
    1. Acidify the supernatant from Step 1 by adding 200  $\mu$ L of formic acid.
    2. Condition an Oasis MCX SPE cartridge (60 mg, 3 mL) by sequentially passing 2 mL of methanol and 2 mL of water.
    3. Load the acidified extract onto the SPE cartridge.
    4. Wash the cartridge with 2 mL of 2% formic acid in water, followed by 2 mL of methanol to remove interferences.
    5. Elute the analytes (AZN and AZL) from the cartridge using 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.<sup>[4]</sup>
- Eluate Processing and Reconstitution:
  - Rationale: To evaporate the elution solvent and redissolve the analytes in a solvent compatible with the HPLC mobile phase.

- Procedure:
  1. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  2. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., a mixture of phosphate buffer and acetonitrile).
  3. Vortex for 30 seconds and transfer to an HPLC vial for analysis.
- HPLC-Fluorescence Detection:
  - Rationale: To separate **Azabuperone** from its metabolite and other potential components, and to detect them with high sensitivity and selectivity using fluorescence.
  - Procedure:
    1. Column: LiChrospher 60-RP select B or equivalent C18 column.[4]
    2. Mobile Phase: Gradient elution using a mixture of a phosphate buffer (pH 3.0) and acetonitrile.[5]
    3. Flow Rate: 1.0 mL/min.
    4. Injection Volume: 20 µL.
    5. Detection: Fluorescence detector set to an excitation wavelength of 245 nm and an emission wavelength of 345 nm.[4]
    6. Quantification: Construct a calibration curve using standards of known concentrations prepared in a blank matrix extract. The method should demonstrate linearity over a relevant concentration range (e.g., 10-150 µg/kg).[4]



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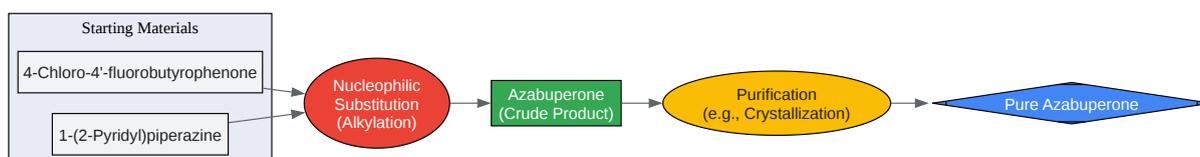
Caption: Workflow for the Quantitative Analysis of **Azabuperone**.

## Part 4: Conceptual Synthetic Pathway

While specific proprietary synthesis routes are often undisclosed, a logical retrosynthetic analysis of **Azabuperone** suggests a convergent synthesis strategy. This approach is common for molecules comprising distinct, pre-formable fragments and is designed for efficiency and modularity.

## Key Steps:

- **Fragment Synthesis:** The two primary building blocks, 1-(2-pyridyl)piperazine and 4-chloro-4'-fluorobutyrophenone, are either commercially available or can be synthesized through established organic chemistry reactions.
- **Nucleophilic Substitution:** The core reaction involves the alkylation of the secondary amine on the piperazine ring (a nucleophile) by the chlorobutyrophenone (an electrophile). This forms the final carbon-nitrogen bond, linking the two fragments.
- **Workup and Purification:** The reaction mixture is then subjected to an aqueous workup to remove inorganic byproducts and unreacted starting materials, followed by purification, typically via crystallization or column chromatography, to yield pure **Azabuperone**.



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Caption: Conceptual Synthetic Pathway for **Azabuperone**.

## Conclusion

**Azabuperone** serves as an exemplary model of the butyrophenone class of neuroleptics. Its chemical architecture, characterized by the precise linkage of fluorobutyrophenone and pyridinylpiperazine moieties, dictates its function as a dopamine antagonist. The well-defined molecular weight and physicochemical properties provide a solid foundation for understanding its pharmacokinetic behavior. Furthermore, the robust analytical methods developed for its quantification in complex biological matrices underscore the practical requirements for drug

monitoring and safety assessment, making it a subject of continued relevance for professionals in pharmaceutical research and development.

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